2-[(Benzenesulfonyl)methyl]-1-phenylprop-2-en-1-one
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Overview
Description
2-[(Benzenesulfonyl)methyl]-1-phenylprop-2-en-1-one is an organic compound that features both a benzenesulfonyl group and a phenylprop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]-1-phenylprop-2-en-1-one typically involves the reaction of benzenesulfonyl chloride with an appropriate phenylprop-2-en-1-one derivative. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often require maintaining a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzenesulfonyl)methyl]-1-phenylprop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(Benzenesulfonyl)methyl]-1-phenylprop-2-en-1-one has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential as a pharmaceutical intermediate for the synthesis of drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(Benzenesulfonyl)methyl]-1-phenylprop-2-en-1-one involves its interaction with molecular targets through its sulfonyl and phenylprop-2-en-1-one groups. These interactions can lead to the inhibition of enzymes or the modification of protein structures, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzyl phenyl sulfone
- Phenylmethyl sulfonyl benzene
- Benzenesulfonyl methyl benzene
Properties
CAS No. |
58187-62-5 |
---|---|
Molecular Formula |
C16H14O3S |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2-(benzenesulfonylmethyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O3S/c1-13(16(17)14-8-4-2-5-9-14)12-20(18,19)15-10-6-3-7-11-15/h2-11H,1,12H2 |
InChI Key |
QGTBISSMAVSDFE-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CS(=O)(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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